molecular formula C16H17NO3 B2427326 1'-(cyclopropanecarbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705701-96-7

1'-(cyclopropanecarbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No. B2427326
CAS RN: 1705701-96-7
M. Wt: 271.316
InChI Key: QEJJUXDNMMPRNL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a cyclopropanecarbonyl group and a spiro[isobenzofuran-1,3’-piperidin]-3-one group . The cyclopropanecarbonyl group consists of a three-membered ring with a carbonyl (C=O) group, and the spiro[isobenzofuran-1,3’-piperidin]-3-one group is a type of spiro compound where an isobenzofuran ring and a piperidin ring share a single atom .

Scientific Research Applications

Glaucoma Therapy

CPCP: has been investigated as a potential therapy for glaucoma. Researchers have designed it as a soluble guanylate cyclase (sGC) activator specifically for topical ocular delivery. The compound’s ability to enhance sGC activity may help regulate intraocular pressure and protect retinal cells .

Chemical Synthesis and Structural Studies

The crystal structure of 1-cyclopropanecarbonyl-3-methyl-2,6-di-p-tolylpiperidin-4-one (a related compound) has been determined. The cyclopropanecarbonyl group in this structure is oriented at an angle with respect to the mean plane of the piperidine ring, providing insights into its conformational properties .

properties

IUPAC Name

1'-(cyclopropanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-14(11-6-7-11)17-9-3-8-16(10-17)13-5-2-1-4-12(13)15(19)20-16/h1-2,4-5,11H,3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJJUXDNMMPRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3CC3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(cyclopropanecarbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

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